
N-(3-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the fluorophenyl group could be introduced via a halogenation reaction, the furanyl group via a cyclization reaction, and the pyridazinone group via a condensation reaction . The butanamide group could be introduced via an amide coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with several different functional groups present. The fluorophenyl group would likely contribute to the compound’s aromaticity, the furanyl group would introduce a five-membered ring with an oxygen atom, the pyridazinone group would introduce a six-membered ring with two nitrogen atoms, and the butanamide group would introduce a carbonyl group and an amine group.Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the fluorine atom in the fluorophenyl group could potentially be replaced via a nucleophilic aromatic substitution reaction . The furanyl group could potentially undergo reactions at the oxygen atom, such as oxidation or reduction . The pyridazinone group could potentially undergo reactions at the carbonyl group, such as reduction to an alcohol or addition of a nucleophile .Applications De Recherche Scientifique
Antiviral and Anticancer Activities
Studies have illustrated the potential of structurally related compounds in the realm of antiviral and anticancer activities. For instance, compounds synthesized from furanone derivatives have shown promising antiviral activity against the H5N1 virus, with certain derivatives exhibiting significant effectiveness (Flefel et al., 2014). Moreover, novel derivatives bearing furan moieties have been synthesized, displaying antioxidant activity surpassing that of ascorbic acid and demonstrating anticancer activity against human glioblastoma and triple-negative breast cancer cell lines (Tumosienė et al., 2020).
Synthetic Methodologies for Heterocyclic Compounds
Research on synthetic methodologies has led to the development of new dihydropyridines, butanamide, dihydropyridazines, and thiourea derivatives through reactions involving similar compounds (Hafiz et al., 2011). This highlights the compound's role in facilitating the synthesis of heterocyclic systems, which are crucial in drug development and material science.
Fluorescence Chemosensor Development
The chemical structure of N-(3-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide suggests potential applications in the development of fluorescence chemosensors. A related study reports a phenoxazine-based fluorescent chemosensor for the discriminative detection of Cd2+ and CN− ions, which could be used for bio-imaging in live cells and zebrafish, demonstrating the versatility of similar compounds in environmental monitoring and biological imaging (Ravichandiran et al., 2020).
Material Science and Organic Synthesis
Further research has explored the synthesis of novel furan- and thiophene-derived compounds, demonstrating their application in material science and organic synthesis. For example, the synthesis of highly substituted 3-fluorofurans has been achieved through methods that could potentially be applied to the synthesis of related compounds, offering new pathways for the development of materials with unique properties (Li et al., 2012).
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c19-13-4-1-5-14(12-13)20-17(23)7-2-10-22-18(24)9-8-15(21-22)16-6-3-11-25-16/h1,3-6,8-9,11-12H,2,7,10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGRDVOYZKOKIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Bromo-2-[(trimethylsilyl)oxy]propane](/img/structure/B2554501.png)
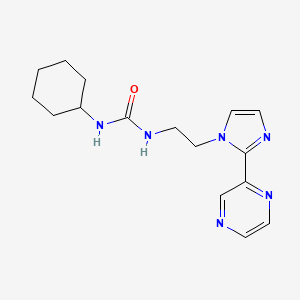

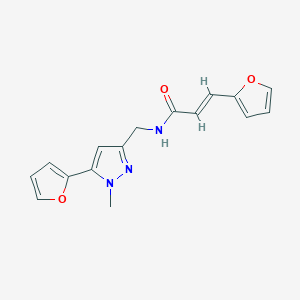
![2-Chloro-1-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-7-azaspiro[3.4]octan-7-yl]ethanone](/img/structure/B2554507.png)
![2-((4-fluorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2554508.png)
![3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2554513.png)
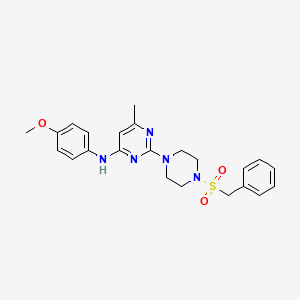
![N-[4-(2-Methylpropyl)-3-(morpholine-4-carbonyl)thiophen-2-yl]prop-2-enamide](/img/structure/B2554516.png)
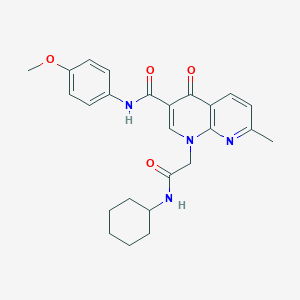
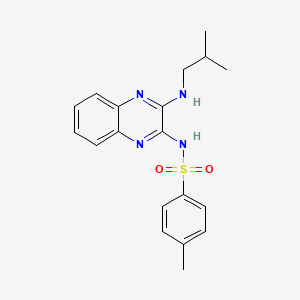
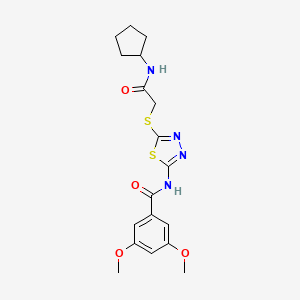
![3-[(4-bromophenyl)sulfanyl]-1-(2-methoxy-5-nitrophenyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2554521.png)
![Tert-butyl N-[1-(4-fluorophenyl)-1-hydroxypropan-2-YL]carbamate](/img/structure/B2554522.png)